molecular formula C24H21N3O3S B281163 N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Numéro de catalogue B281163
Poids moléculaire: 431.5 g/mol
Clé InChI: QNQQYELWDXPUSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a chemical compound that has gained significant attention in the field of scientific research. QNZ is a small molecule inhibitor that targets the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes.

Mécanisme D'action

NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon activation by various stimuli, such as cytokines, pathogens, or stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. QNZ inhibits the phosphorylation and degradation of IκB, thereby preventing the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects
QNZ has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, QNZ has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In inflammatory and autoimmune diseases, QNZ has been shown to reduce inflammation, suppress immune responses, and ameliorate disease symptoms. QNZ has also been studied for its potential neuroprotective effects in neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

QNZ has several advantages as a tool compound in the study of NF-κB signaling pathways. QNZ is a specific inhibitor of NF-κB and does not affect other transcription factors or signaling pathways. QNZ is also a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. However, QNZ has some limitations in lab experiments. QNZ has a relatively short half-life and requires frequent dosing or continuous infusion to maintain its inhibitory effects. QNZ can also have off-target effects at high concentrations or prolonged exposure.

Orientations Futures

QNZ has shown promising results in preclinical studies, and there are several future directions for its development and application. QNZ can be further optimized for improved pharmacokinetics and pharmacodynamics, such as increasing its half-life or reducing off-target effects. QNZ can also be combined with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce side effects. QNZ can also be studied in different disease models or patient populations to explore its potential therapeutic applications. Overall, QNZ has significant potential as a tool compound and therapeutic agent in the field of scientific research.

Méthodes De Synthèse

The synthesis of QNZ involves the reaction of 3,4-dimethylaniline with 8-hydroxyquinoline-2-sulfonic acid in the presence of thionyl chloride. The resulting compound is then reacted with 4-aminobenzamide to yield QNZ. The purity of QNZ can be improved by further purification using column chromatography.

Applications De Recherche Scientifique

QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. QNZ has been shown to inhibit the activation of NF-κB, which plays a crucial role in the development and progression of these diseases. QNZ has also been studied for its potential use as a tool compound in the study of NF-κB signaling pathways.

Propriétés

Formule moléculaire

C24H21N3O3S

Poids moléculaire

431.5 g/mol

Nom IUPAC

N-(3,4-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O3S/c1-16-8-11-21(15-17(16)2)26-24(28)19-9-12-20(13-10-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28)

Clé InChI

QNQQYELWDXPUSO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.